3-Dimethylamino-2-(4-chlorobenzoyl)propene
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Overview
Description
3-Dimethylamino-2-(4-chlorobenzoyl)propene is an organic compound with the molecular formula C12H14ClNO This compound is characterized by the presence of a dimethylamino group, a chlorobenzoyl group, and a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-2-(4-chlorobenzoyl)propene typically involves the reaction of 4-chlorobenzoyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the propene moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Dimethylamino-2-(4-chlorobenzoyl)propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
3-Dimethylamino-2-(4-chlorobenzoyl)propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Dimethylamino-2-(4-chlorobenzoyl)propene involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chlorobenzoyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-2-(4-chlorobenzoyl)acrylonitrile
- 3-(4-Chlorobenzoyl)-7-(N,N-dimethylamino)-1-phenylindolizine
Uniqueness
3-Dimethylamino-2-(4-chlorobenzoyl)propene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
108664-47-7 |
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Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[(dimethylamino)methyl]prop-2-en-1-one |
InChI |
InChI=1S/C12H14ClNO/c1-9(8-14(2)3)12(15)10-4-6-11(13)7-5-10/h4-7H,1,8H2,2-3H3 |
InChI Key |
IZUVKOFTWPUPCG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=C)C(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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